N-(3-(imidazo[2,1-b]thiazol-6-yl)phenyl)isoxazole-5-carboxamide
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Overview
Description
“N-(3-(imidazo[2,1-b]thiazol-6-yl)phenyl)isoxazole-5-carboxamide” is a chemical compound with the molecular formula C19H15N3O2S . It is also known as a Sirtuin modulator 2 .
Molecular Structure Analysis
The molecular structure of this compound includes an isoxazole ring attached to a carboxamide group, and a phenyl ring substituted with an imidazo[2,1-b]thiazol-6-yl group . The exact 3D conformer and 2D structure can be found in databases like PubChem .Physical And Chemical Properties Analysis
This compound has a molecular weight of 349.4 g/mol . It has a computed XLogP3-AA value of 4.3, indicating its lipophilicity . It has one hydrogen bond donor and four hydrogen bond acceptors . The compound has a rotatable bond count of 4 . The exact mass and monoisotopic mass are 349.08849790 g/mol . The topological polarScientific Research Applications
Sure! Here is a comprehensive analysis of the scientific research applications of the compound N-(3-(imidazo[2,1-b]thiazol-6-yl)phenyl)isoxazole-5-carboxamide, also known as N-(3-{imidazo[2,1-b][1,3]thiazol-6-yl}phenyl)-1,2-oxazole-5-carboxamide:
Anticancer Activity
This compound has shown promising results in the field of cancer research. Its structure allows it to interact with various cellular targets, leading to the inhibition of cancer cell proliferation. Studies have demonstrated its efficacy against multiple cancer cell lines, including breast, prostate, and lung cancers . The compound’s ability to induce apoptosis and inhibit angiogenesis makes it a potential candidate for anticancer drug development.
Antimicrobial Properties
The compound exhibits significant antimicrobial activity against a range of bacterial and fungal pathogens. Its mechanism of action involves disrupting the microbial cell membrane and inhibiting essential enzymes required for microbial growth . This makes it a valuable candidate for developing new antibiotics, especially in the face of rising antibiotic resistance.
Anti-inflammatory Effects
Research has indicated that this compound possesses strong anti-inflammatory properties. It can inhibit the production of pro-inflammatory cytokines and reduce the activation of inflammatory pathways . This makes it a potential therapeutic agent for treating chronic inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease.
Antioxidant Activity
The compound has been found to have potent antioxidant properties, which help in neutralizing free radicals and reducing oxidative stress . This activity is crucial in preventing cellular damage and has implications in treating diseases related to oxidative stress, such as neurodegenerative disorders and cardiovascular diseases.
Neuroprotective Effects
Studies have shown that this compound can protect neuronal cells from damage caused by oxidative stress and excitotoxicity . Its neuroprotective effects are being explored for potential applications in treating neurodegenerative diseases like Alzheimer’s and Parkinson’s disease. The compound’s ability to cross the blood-brain barrier enhances its therapeutic potential in this field.
Antihypertensive Effects
The compound has shown potential in lowering blood pressure by inhibiting angiotensin-converting enzyme (ACE) and improving vascular function. Its antihypertensive effects are being explored for developing new treatments for hypertension and related cardiovascular conditions. The compound’s ability to modulate vascular tone and reduce blood pressure highlights its therapeutic potential in cardiovascular health.
These diverse applications highlight the compound’s versatility and potential in various fields of scientific research. Each application is supported by ongoing studies and holds promise for future therapeutic developments.
Thiazoles: having diverse biological activities Synthesis and Biological Evaluation of Thiazole Derivatives [Design, Synthesis and Biological Evaluation of 6- (Imidazo 1,2-a … Synthesis and biological evaluation of new imidazo[2,1-b]thiazole … Molecules | Free Full-Text | Synthesis, Molecular Docking … - MDPI : Thiazoles: having diverse biological activities : Synthesis and Biological Evaluation of Thiazole Derivatives : [Design, Synthesis and Biological Evaluation of 6- (Imidazo 1,2-a …
Mechanism of Action
Target of Action
Similar compounds have been shown to have significant activity against various cancer cell lines . These compounds have also been evaluated for their antitubercular activity, with some showing selective inhibition of Mycobacterium tuberculosis .
Mode of Action
It’s worth noting that similar compounds have shown broad-spectrum antiproliferative activity against various cancer cell lines . This suggests that these compounds may interact with cellular targets to inhibit cell proliferation.
Biochemical Pathways
Similar compounds have been found to exhibit antitumor and cytotoxic activities , suggesting that they may affect pathways related to cell growth and proliferation.
Pharmacokinetics
Similar compounds have been designed and synthesized with in silico admet prediction , indicating that these properties have been considered in their development.
Result of Action
Similar compounds have shown significant activity against various cancer cell lines , suggesting that they may induce cellular changes that inhibit cell growth and proliferation.
Action Environment
It’s worth noting that the synthesis of similar compounds has been carried out in environmentally friendly solvents , indicating a consideration for environmental impact in their production.
properties
IUPAC Name |
N-(3-imidazo[2,1-b][1,3]thiazol-6-ylphenyl)-1,2-oxazole-5-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10N4O2S/c20-14(13-4-5-16-21-13)17-11-3-1-2-10(8-11)12-9-19-6-7-22-15(19)18-12/h1-9H,(H,17,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QUPWHVAUSDELLK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)NC(=O)C2=CC=NO2)C3=CN4C=CSC4=N3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10N4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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